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Compound of Interest

Compound Name: prim-O-Glucosylangelicain

Cat. No.: B15592991

A comprehensive search for experimental spectroscopic data (NMR, MS, and IR) for the
compound prim-O-Glucosylangelicain has yielded no specific results. Publicly available
scientific literature and chemical databases accessed do not contain a detailed characterization
of a compound explicitly identified by this name.

This technical guide aims to provide a framework for the type of data and experimental
protocols that would be expected for the full spectroscopic characterization of a novel or known
furanocoumarin glycoside like prim-O-Glucosylangelicain. While direct data for the named
compound is unavailable, this document will outline the standard methodologies and expected
spectral features for closely related angular furanocoumarin glucosides, which would be
essential for researchers in natural product chemistry, pharmacology, and drug development.

Hypothetical Structure

Prim-O-Glucosylangelicain suggests a chemical structure where a glucose molecule is
attached to a derivative of angelicain. Angelicain, also known as isopsoralen, is a naturally
occurring angular furanocoumarin. The "prim-O-Glucosyl" prefix implies the glucose moiety is
attached at a primary alcohol position, likely on the angelicain core, though the exact
substitution pattern is not specified without further information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
For a compound like prim-O-Glucosylangelicain, a suite of 1D and 2D NMR experiments
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would be required.

Table 1: Expected *H and **C NMR Chemical Shift
Moiety Atom Position Expected *H NMR Expected *C NMR

(5, ppm) (5, ppm)
Furanocoumarin Core Furan H-2' 7.6-7.8 145.0 - 150.0
Furan H-3' 6.8-7.0 105.0- 110.0
Lactone C=0 160.0 - 165.0
Aromatic CH 6.2-8.0 95.0 - 150.0
Oxygenated Aromatic
150.0 - 165.0
C
Glucose Moiety Anomeric H-1" 4.5-5.5(d) 100.0 - 105.0
Sugar Protons H-2" to
3.2-45 60.0 - 80.0
H-6"
C-6" (if primar
(e Y ~3.7-3.9 ~61.0 - 63.0

alcohol)

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern
of the molecule.

Experimental Protocols

NMR Data Acquisition:

o Sample Preparation: 1-5 mg of the purified compound would be dissolved in 0.5 mL of a
deuterated solvent (e.g., DMSO-ds, CDsOD, or D20).

 Instrumentation: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400-
600 MHz).

e 1D NMR: Standard *H and 3C{*H} spectra would be acquired.
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e 2D NMR: A series of 2D experiments would be essential for unambiguous assignment:

o

COSY (Correlation Spectroscopy): To establish tH-1H spin-spin coupling networks within
the furanocoumarin and glucose moieties.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for determining the
glycosylation site (i.e., the linkage between the glucose and angelicain units).

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule.

Table 2: Expected Mass Spectrometry Data for prim-O-
Glucosylangelicain

Experiment lonization Mode Expected Observation

An adduct ion, likely [M+Na]*

or [M+H]*, allowing for the
HRESIMS ESI+ o

determination of the exact

molecular formula.

An adduct ion, likely [M-H]~ or
[M+CI]-.

ESI-

Fragmentation pattern showing

the neutral loss of the glucose
MS/MS ESI+ or ESI- unit (162 Da), and

characteristic fragments of the

angelicain aglycone.
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Experimental Protocols

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS):

e Sample Preparation: A dilute solution of the compound (e.g., 0.1 mg/mL) would be prepared
in a suitable solvent like methanol or acetonitrile.

e Instrumentation: The sample would be infused into a high-resolution mass spectrometer,
such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

» Data Analysis: The accurate mass measurement of the molecular ion would be used to
calculate the elemental composition. The fragmentation pattern in tandem MS (MS/MS)
experiments would confirm the presence of the sugar and aglycone moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared Absorption Bands for prim-O-
Glucosylangelicain

Wavenumber (cm—?) Functional Group & Vibration
3500 - 3200 O-H stretch (from glucose hydroxyls)
3100 - 3000 C-H stretch (aromatic and vinyl)
2950 - 2850 C-H stretch (aliphatic)

1750 - 1710 C=0 stretch (lactone)

1630 - 1500 C=C stretch (aromatic and furan)
1200 - 1000 C-O stretch (ethers, alcohols)

Experimental Protocols

FT-IR Spectroscopy:

o Sample Preparation: The sample could be analyzed as a thin film on a salt plate (e.g., NaCl
or KBr) after solvent evaporation, or as a KBr pellet.
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 Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

o Data Interpretation: The absorption bands would be assigned to the corresponding functional
groups to confirm the presence of hydroxyl groups, the lactone carbonyl, aromatic rings, and
ether linkages.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel
natural product like prim-O-Glucosylangelicain.
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Caption: Workflow for Natural Product Structure Elucidation.

In conclusion, while the specific spectroscopic data for prim-O-Glucosylangelicain is not
currently available in the surveyed scientific literature, this guide provides a comprehensive
overview of the necessary experiments, expected data, and logical processes required for its
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full structural characterization. Researchers encountering this compound would need to
perform the outlined NMR, MS, and IR experiments to definitively establish its structure.

 To cite this document: BenchChem. [Spectroscopic Data for prim-O-Glucosylangelicain: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592991#prim-o-glucosylangelicain-spectroscopic-
data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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